molecular formula C9H9FO B574407 2-(3-Fluorophenyl)prop-2-en-1-ol CAS No. 195528-43-9

2-(3-Fluorophenyl)prop-2-en-1-ol

Cat. No. B574407
CAS RN: 195528-43-9
M. Wt: 152.168
InChI Key: GAANYUMMRCXWKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(3-Fluorophenyl)prop-2-en-1-ol” is a chemical compound with the molecular formula C9H9FO. It is a solid at room temperature and has a molecular weight of 152.17 . The IUPAC name for this compound is (2E)-3-(4-fluorophenyl)-2-propen-1-ol .


Physical And Chemical Properties Analysis

“2-(3-Fluorophenyl)prop-2-en-1-ol” is a solid at room temperature . It has a molecular weight of 152.17 . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the retrieved papers.

Scientific Research Applications

  • Molecular Structure and Nonlinear Optical Properties: Compounds similar to "2-(3-Fluorophenyl)prop-2-en-1-ol" have been synthesized and studied for their molecular structures and nonlinear optical properties. These studies often involve analyzing vibrational wavenumbers, geometrical parameters, and hyperpolarizability. For instance, a derivative, (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, was studied for its hyper-conjugative interaction and charge delocalization, contributing to its stability and nonlinear optical (NLO) properties (Najiya et al., 2014).

  • Synthesis and Crystal Growth for Electronic Applications: Related compounds have been synthesized and their crystal growth studied for potential electronic applications. For instance, research on 3-(4-fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one (FMPP) showed its potential for application in molecular electronics, with focus on crystal structures and thermal properties (Meenatchi et al., 2015).

  • Pharmaceutical Applications: Some derivatives of "2-(3-Fluorophenyl)prop-2-en-1-ol" have been explored for their pharmaceutical potential. For example, 3-Fluorophenmetrazine (3-FPM), a derivative, has been studied for its pharmacokinetic properties, crucial for both forensic and clinical applications (Grumann et al., 2019).

  • Dye-Sensitized Solar Cells (DSSCs): Organometallic compounds related to "2-(3-Fluorophenyl)prop-2-en-1-ol" have been synthesized for application in DSSCs. These studies often focus on molecular structures, electronic properties, and potential performance in solar cells (Anizaim et al., 2020).

  • Chemical Reactions and Syntheses: The compound and its derivatives have been used in various chemical reactions and syntheses, demonstrating their versatility in organic chemistry. For instance, the reaction of 3-(o-Fluorophenyl)propan-1-ol to form chromans through coordinated ligands has been documented (Houghton et al., 1980).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-(3-fluorophenyl)prop-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO/c1-7(6-11)8-3-2-4-9(10)5-8/h2-5,11H,1,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAANYUMMRCXWKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CO)C1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90666639
Record name 2-(3-Fluorophenyl)prop-2-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90666639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

195528-43-9
Record name 2-(3-Fluorophenyl)prop-2-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90666639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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